molecular formula C9H19N3O6 B12513190 Aspartic acid; ornithine

Aspartic acid; ornithine

Cat. No.: B12513190
M. Wt: 265.26 g/mol
InChI Key: IXUZXIMQZIMPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspartic acid and ornithine are amino acids that play crucial roles in various metabolic pathways. Aspartic acid, also known as asparagic acid, is a non-essential amino acid involved in the biosynthesis of proteins. Ornithine is a key intermediate in the urea cycle, which helps detoxify ammonia in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartic acid and ornithine can be synthesized through various chemical processes. One common method involves the reaction of L-arginine with aspartic acid in the presence of zinc chloride and immobilized arginase. This reaction is carried out at a temperature of 35-40°C for 1.5 hours, followed by crystallization with methanol to obtain the crude product .

Industrial Production Methods

Industrial production of L-ornithine-L-aspartate involves dissolving the raw materials in purified water, adjusting the pH with acid-base agents, and decolorizing with activated carbon. The solution is then crystallized, filtered, and dried to obtain the final product. This method ensures high purity and stability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Aspartic acid and ornithine undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include zinc chloride, methanol, and immobilized arginase. Reaction conditions typically involve moderate temperatures (35-40°C) and specific pH adjustments to facilitate the desired transformations .

Major Products

The major products formed from these reactions include L-ornithine-L-aspartate, putrescine, and various derivatives like N-acetylornithine .

Scientific Research Applications

Aspartic acid and ornithine have numerous applications in scientific research:

Mechanism of Action

Aspartic acid and ornithine exert their effects through various molecular pathways. Aspartic acid is involved in the synthesis of proteins, nucleotides, and neurotransmitters. It also participates in the malate-aspartate shuttle, which helps maintain redox balance in cells . Ornithine, on the other hand, is a key player in the urea cycle, where it helps convert ammonia into urea for excretion. It also serves as a precursor for polyamines like putrescine and spermidine, which are essential for cell growth and differentiation .

Comparison with Similar Compounds

Aspartic acid and ornithine can be compared with other amino acids such as:

These compounds share similar roles in metabolic pathways but differ in their specific functions and applications. Aspartic acid and ornithine are unique in their combined use for treating hepatic encephalopathy, highlighting their importance in medical applications .

Properties

IUPAC Name

2-aminobutanedioic acid;2,5-diaminopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUZXIMQZIMPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.